molecular formula C25H22N2O7 B11495088 methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate

methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate

Cat. No.: B11495088
M. Wt: 462.4 g/mol
InChI Key: HKEBWEDGVIFWSG-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate is a complex organic compound that features a benzofuran ring, an isoindoline moiety, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or lower oxidation states .

Mechanism of Action

The mechanism of action of methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate is unique due to its combination of a benzofuran ring, an isoindoline moiety, and a butanoate ester group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H22N2O7

Molecular Weight

462.4 g/mol

IUPAC Name

methyl 4-[3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-yl]-4-oxobutanoate

InChI

InChI=1S/C25H22N2O7/c1-33-21(30)13-12-18(28)23-22(17-9-4-5-10-19(17)34-23)26-20(29)11-6-14-27-24(31)15-7-2-3-8-16(15)25(27)32/h2-5,7-10H,6,11-14H2,1H3,(H,26,29)

InChI Key

HKEBWEDGVIFWSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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